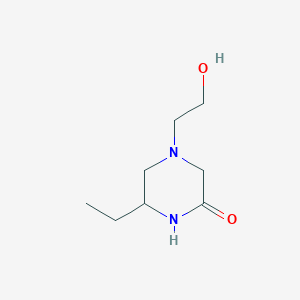
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one (HEPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPP belongs to the class of piperazine derivatives and has a molecular weight of 174.23 g/mol.
Mechanism Of Action
The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is not fully understood. However, it is believed that 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to induce cell cycle arrest in cancer cells, which may contribute to its anticancer activity. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be easily modified to generate analogs with improved pharmacological properties. However, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one also has some limitations. Its mechanism of action is not fully understood, and its anticancer activity needs to be further validated in vivo.
Future Directions
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research. In the field of medicinal chemistry, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one analogs can be synthesized and evaluated for their anticancer, antifungal, and antibacterial activities. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a starting material for the synthesis of other piperazine derivatives with improved pharmacological properties. In the field of materials science, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be used as a building block for the synthesis of functionalized polymers and nanoparticles. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a ligand for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage.
Conclusion:
In conclusion, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits promising anticancer, antifungal, and antibacterial activities. However, further studies are required to fully understand its mechanism of action and validate its anticancer activity in vivo. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments, but it also has some limitations. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research, and it can be used as a building block for the synthesis of functionalized polymers and nanoparticles.
Synthesis Methods
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be synthesized through the reaction of 2-ethylpiperazine with ethylene oxide in the presence of a catalyst. The reaction yields 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one as a white crystalline solid with a melting point of 70-72°C. The purity of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be determined by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is in the field of medicinal chemistry. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antifungal and antibacterial activities.
properties
CAS RN |
137066-44-5 |
|---|---|
Product Name |
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one |
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
6-ethyl-4-(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7-5-10(3-4-11)6-8(12)9-7/h7,11H,2-6H2,1H3,(H,9,12) |
InChI Key |
HOQHGROMGIIINA-UHFFFAOYSA-N |
SMILES |
CCC1CN(CC(=O)N1)CCO |
Canonical SMILES |
CCC1CN(CC(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



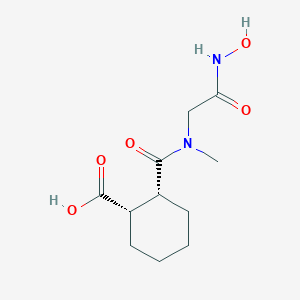
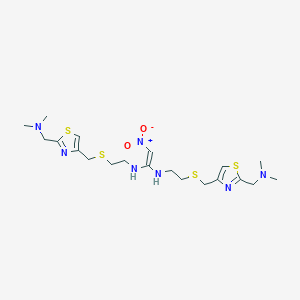
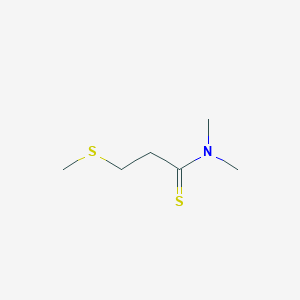
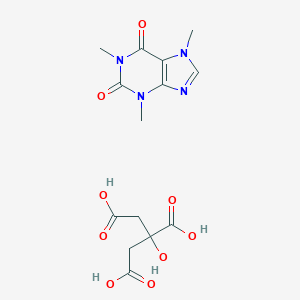
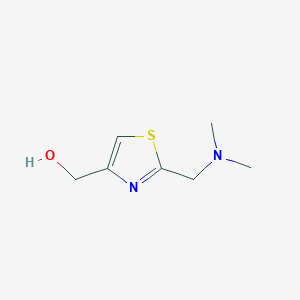
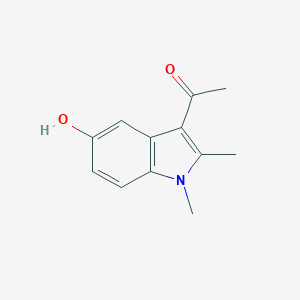
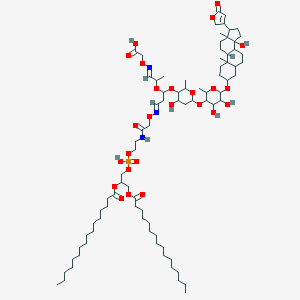
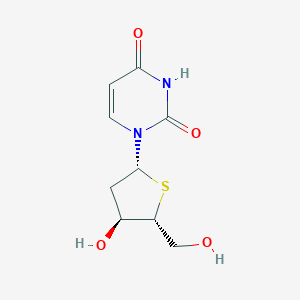
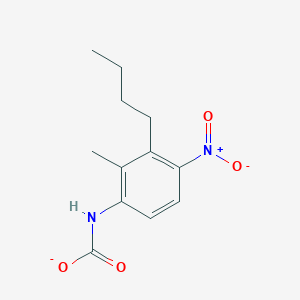
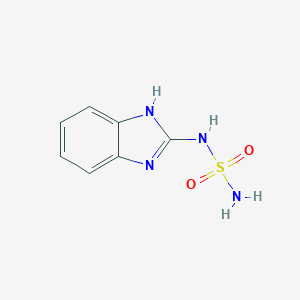
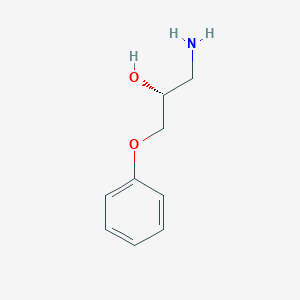
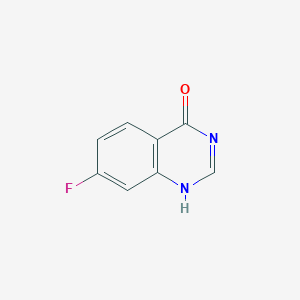
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
